molecular formula C14H17N3O2 B2845259 6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2415633-25-7

6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2845259
CAS No.: 2415633-25-7
M. Wt: 259.309
InChI Key: NWJZAIRGYDVVQM-UHFFFAOYSA-N
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Description

6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that features a unique structure combining azetidine and pyrrolo[2,3-c]pyridin-7-one moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized through aza-Michael addition reactions involving NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates . The pyrrolo[2,3-c]pyridin-7-one moiety can be constructed using various cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyrrolo[2,3-c]pyridin-7-one derivatives, such as:

Uniqueness

6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific combination of azetidine and pyrrolo[2,3-c]pyridin-7-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-15-8-3-11-4-9-17(14(19)13(11)15)10-5-12(18)16-6-2-7-16/h3-4,8-9H,2,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZAIRGYDVVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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